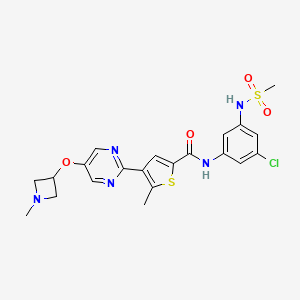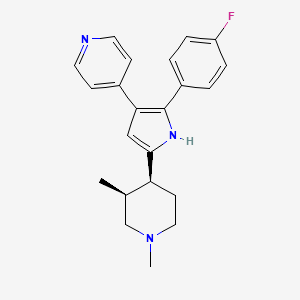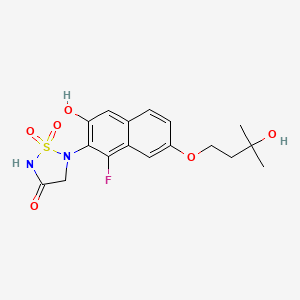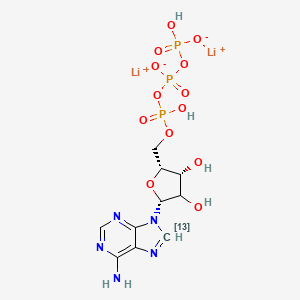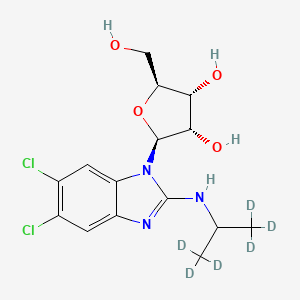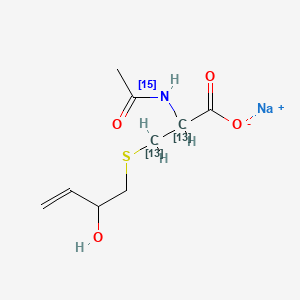
sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is a complex organic compound that incorporates isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which allows for detailed studies in metabolic pathways, reaction mechanisms, and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate typically involves multiple steps, starting with the preparation of isotopically labeled precursors. The key steps include:
Preparation of Isotopically Labeled Precursors: The synthesis begins with the preparation of nitrogen-15 and carbon-13 labeled amino acids.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Thiol Addition: The thiol group is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Final Assembly: The labeled intermediates are then coupled to form the final compound, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopic reagents and to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioethers.
Scientific Research Applications
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is used extensively in scientific research due to its isotopic labels. Some key applications include:
Metabolic Studies: The compound is used to trace metabolic pathways in biological systems.
Reaction Mechanism Studies: Its isotopic labels help in elucidating reaction mechanisms in organic and inorganic chemistry.
Molecular Interaction Studies: The compound is used in NMR spectroscopy and mass spectrometry to study molecular interactions and dynamics.
Medical Research: It is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The isotopic labels allow for detailed tracking of the compound within biological systems, providing insights into its mechanism of action. The pathways involved include:
Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions.
Binding Interactions: It can bind to proteins, nucleic acids, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate: is unique due to its specific isotopic labeling. Similar compounds include:
Sodium;2-(acetylamino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks isotopic labels.
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybutylsulfanyl)(2,3-13C2)propanoate: Similar structure but different side chain.
Sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)propanoate: Lacks carbon-13 labeling.
The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced capabilities for detailed scientific studies.
Properties
Molecular Formula |
C9H14NNaO4S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
sodium;2-(acetyl(15N)amino)-3-(2-hydroxybut-3-enylsulfanyl)(2,3-13C2)propanoate |
InChI |
InChI=1S/C9H15NO4S.Na/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);/q;+1/p-1/i5+1,8+1,10+1; |
InChI Key |
QTFBHAPDJOSUQI-XQAXRQKNSA-M |
Isomeric SMILES |
CC(=O)[15NH][13CH]([13CH2]SCC(C=C)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NC(CSCC(C=C)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


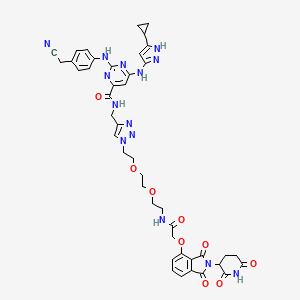
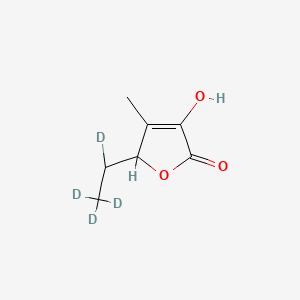
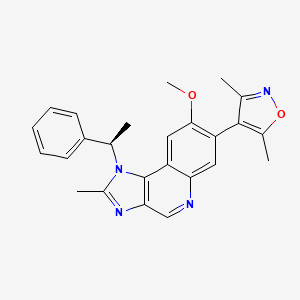
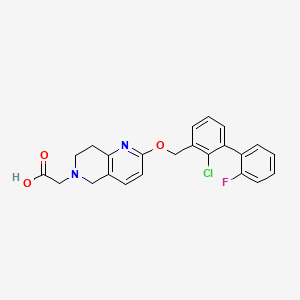
![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
